N-(2-Ethoxyethyl)-2-methylprop-2-enamide
Description
N-(2-Ethoxyethyl)-2-methylprop-2-enamide is a methacrylamide derivative featuring a 2-ethoxyethyl substituent on the amide nitrogen. Its structure comprises a methacryloyl backbone (CH₂=C(CH₃)CONH–) linked to a 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃). This compound is structurally analogous to N-(2-Arylethyl)-2-methylprop-2-enamides, which are well-documented in molecularly imprinted polymer (MIP) synthesis .
Properties
CAS No. |
69292-90-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-11-6-5-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) |
InChI Key |
KAKALCZDCFZYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enoyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Ethoxyethyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Characterization
Key characterization methods include:
- NMR Spectroscopy : Confirmation of the ethoxy group (–OCH₂CH₃) via δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.4–3.6 ppm (quartet, CH₂O) in ¹H NMR.
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and ether (1100–1250 cm⁻¹) groups.
- Mass Spectrometry: Molecular ion peak matching the formula C₈H₁₅NO₃ (theoretical MW: 173.21 g/mol) .
Comparison with Similar Compounds
Structural and Functional Differences
The table below contrasts N-(2-Ethoxyethyl)-2-methylprop-2-enamide with key analogs:
Reactivity and Polymerization
- Solubility: The ethoxy group increases solubility in polar solvents (e.g., methanol, DMF) compared to aryl-substituted compounds, which favor toluene or dichloromethane .
- Post-Polymerization Modifications : Unlike acetal-protected analogs (e.g., N-(2,2-Dimethoxyethyl) derivatives), the ethoxy group lacks labile bonds, limiting its utility in templated hydrolysis but improving stability .
Performance in Molecularly Imprinted Polymers (MIPs)
- Affinity : Aryl-substituted analogs (e.g., 4-Br derivative) exhibit high imprinting factors (IF = 2.47–2.50) for biomolecules like tyramine due to halogen-π interactions . The ethoxy variant may instead leverage hydrogen bonding for targets like alcohols or amines.
- Hydrolysis Resistance : The ethoxy group’s stability under acidic/basic conditions contrasts with hydrolyzable amide linkages in semi-covalent MIPs, suggesting different templating strategies .
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